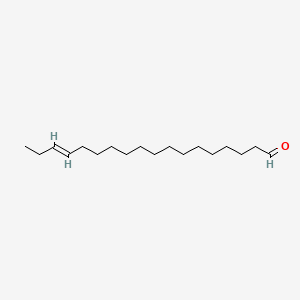
Einecs 234-306-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
Tetrapropylenebenzyl sulfonate is synthesized through the sulfonation of tetrapropylenebenzene. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfonate product.
Industrial Production Methods
In industrial settings, tetrapropylenebenzyl sulfonate is produced in large-scale reactors where tetrapropylenebenzene is continuously fed into the reactor along with the sulfonating agent. The reaction mixture is then subjected to purification processes to remove any unreacted starting materials and by-products. The final product is obtained in high purity and is ready for use in various applications .
化学反应分析
Types of Reactions
Tetrapropylenebenzyl sulfonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form the corresponding benzyl alcohol.
Substitution: Tetrapropylenebenzyl sulfonate can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Benzyl alcohol
Substitution: Substituted benzyl derivatives
科学研究应用
Tetrapropylenebenzyl sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, surfactants, and dyes.
作用机制
The mechanism of action of tetrapropylenebenzyl sulfonate involves its interaction with various molecular targets. In biological systems, it can disrupt cell membranes, leading to cell lysis. This property makes it useful as an antimicrobial agent. In chemical reactions, it acts as a catalyst by stabilizing transition states and lowering activation energies, thereby increasing reaction rates.
相似化合物的比较
Tetrapropylenebenzyl sulfonate can be compared with other sulfonate compounds such as:
Sodium dodecyl sulfate: Commonly used as a detergent and surfactant.
Sodium lauryl sulfate: Widely used in personal care products and cleaning agents.
Linear alkylbenzene sulfonate: Used in the formulation of household and industrial cleaning products.
Uniqueness
Tetrapropylenebenzyl sulfonate is unique due to its specific structure, which imparts distinct properties such as higher stability and effectiveness in various applications compared to other sulfonates .
属性
CAS 编号 |
11083-41-3 |
|---|---|
分子式 |
HgTi3 |
分子量 |
344.19 g/mol |
IUPAC 名称 |
mercury;titanium |
InChI |
InChI=1S/Hg.3Ti |
InChI 键 |
DIKKUZBQLHOPIS-UHFFFAOYSA-N |
规范 SMILES |
[Ti].[Ti].[Ti].[Hg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


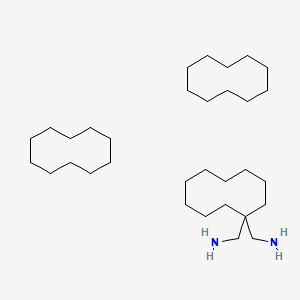

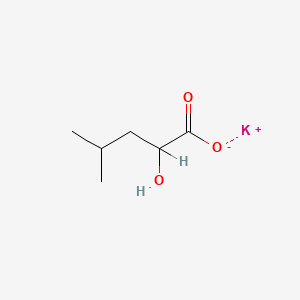
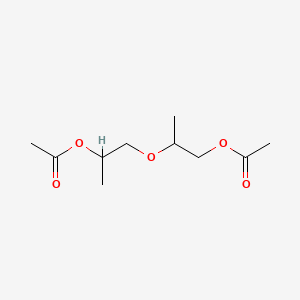
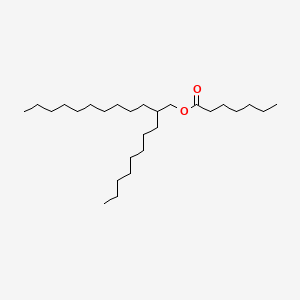
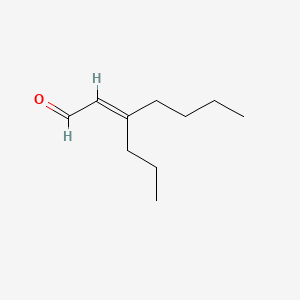
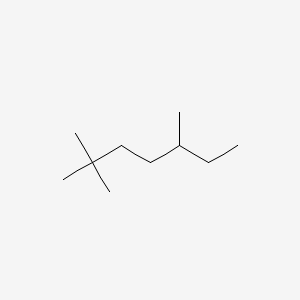
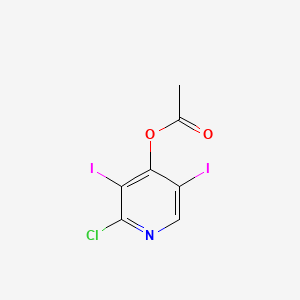
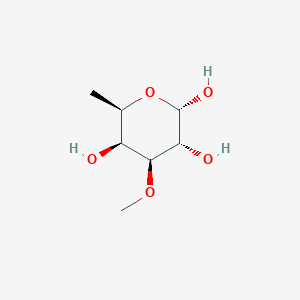
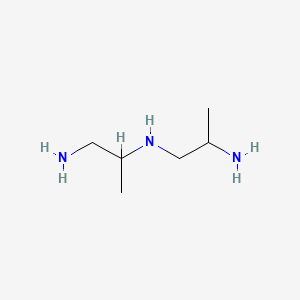
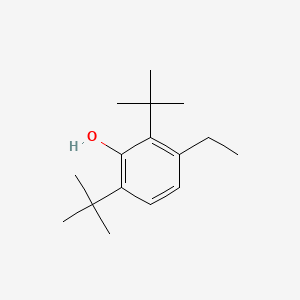
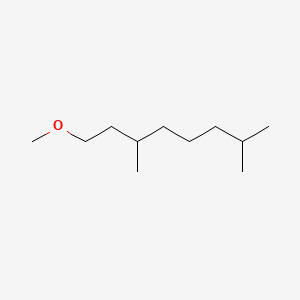
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
